Cas no 478081-29-7 (3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol)
3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol Chemical and Physical Properties
Names and Identifiers
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- 3-[(2,4-DICHLOROBENZYL)AMINO]-1,1,1-TRIFLUORO-2-PROPANOL
- 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol
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- MDL: MFCD01871712
3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D162320-25mg |
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol |
478081-29-7 | 25mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D162320-50mg |
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol |
478081-29-7 | 50mg |
$ 380.00 | 2022-06-05 | ||
| abcr | AB301006-500 mg |
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol; . |
478081-29-7 | 500mg |
€678.60 | 2023-06-21 | ||
| abcr | AB301006-1 g |
3-[(2,4-Dichlorobenzyl)amino]-1,1,1-trifluoro-2-propanol; . |
478081-29-7 | 1g |
€1312.80 | 2023-06-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436074-1g |
3-((2,4-Dichlorobenzyl)amino)-1,1,1-trifluoropropan-2-ol |
478081-29-7 | 90% | 1g |
¥5031.00 | 2024-05-12 | |
| A2B Chem LLC | AI80886-1mg |
3-{[(2,4-dichlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol |
478081-29-7 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI80886-5mg |
3-{[(2,4-dichlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol |
478081-29-7 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI80886-10mg |
3-{[(2,4-dichlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol |
478081-29-7 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI80886-500mg |
3-{[(2,4-dichlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol |
478081-29-7 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI80886-1g |
3-{[(2,4-dichlorophenyl)methyl]amino}-1,1,1-trifluoropropan-2-ol |
478081-29-7 | >90% | 1g |
$1295.00 | 2024-04-19 |
3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol Suppliers
3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol
Introduction to 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol (CAS No. 478081-29-7)
3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its unique Chemical Abstracts Service (CAS) number 478081-29-7, represents a fascinating example of the intersection between fluorinated aromatic systems and functionalized alcohols. The presence of both chloro substituents on the benzyl ring and a trifluoromethyl group on the propanol backbone imparts distinct electronic and steric properties, making it a valuable intermediate in the development of novel therapeutic agents.
The structural motif of 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol is particularly intriguing due to its potential applications in medicinal chemistry. The 2,4-dichlorobenzyl moiety serves as a versatile handle for further functionalization, while the trifluoromethyl group enhances metabolic stability and binding affinity in biological targets. Such structural features are increasingly sought after in drug design, where optimizing pharmacokinetic profiles is critical for therapeutic efficacy.
In recent years, there has been a surge in research focusing on fluorinated compounds due to their ability to modulate drug-receptor interactions. The trifluoromethyl group, in particular, is well-documented for its role in improving lipophilicity and reducing metabolic degradation. This property has been leveraged in the development of antiviral, anticancer, and anti-inflammatory drugs. For instance, studies have demonstrated that trifluoromethylated analogs often exhibit enhanced binding to protein targets compared to their non-fluorinated counterparts. The compound 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol exemplifies this trend by integrating a potent fluorinated moiety with a reactive benzylamine group.
The aminopropyl alcohol backbone of this compound provides a flexible scaffold for further derivatization. The primary amine functionality can be coupled with carboxylic acids via amide bond formation, while the secondary alcohol can undergo etherification or esterification reactions. These transformations make 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol a versatile building block for synthesizing complex molecules. Such synthetic adaptability is highly valued in pharmaceutical research pipelines, where rapid and efficient construction of lead compounds is essential.
Recent advancements in computational chemistry have further highlighted the significance of this compound. Molecular modeling studies suggest that the combination of electron-withdrawing chloro groups and the lipophilic trifluoromethyl group creates a favorable pharmacophore for interacting with biological targets. Specifically, the 2,4-dichlorobenzyl aromatic ring can engage in π-stacking interactions with aromatic residues in proteins, while the trifluoromethyl group enhances hydrophobic interactions. These insights have guided experimental efforts to optimize derivatives of 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol for improved bioactivity.
In addition to its synthetic utility, 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol has shown promise in preclinical studies as a precursor for novel therapeutics. Researchers have explored its potential in modulating enzyme activity and receptor binding through structural modifications derived from this core scaffold. For example, derivatives featuring additional fluorine substitutions or different alcohol functionalities have been investigated for their effects on metabolic pathways relevant to inflammation and cancer progression. These explorations underscore the compound's role as a key intermediate in drug discovery initiatives.
The incorporation of both chloro substituents and a trifluoromethyl group into a single molecule like 3-(2,4-Dichlorobenzyl)amino-1,1,1-trifluoro-2-propanol reflects the growing trend toward rational drug design based on structural motifs that exhibit optimal physicochemical properties. Such compounds are designed to balance lipophilicity with metabolic stability while maintaining strong target engagement. The benzylamine segment provides an additional layer of versatility for further chemical manipulation through reductive amination or nucleophilic substitution reactions.
From an industrial perspective,3-(2,4-Dichlorobenzyl)amino-1,
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